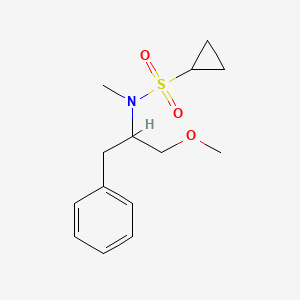![molecular formula C14H17FN2O3S2 B7634106 N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide](/img/structure/B7634106.png)
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide, also known as Dimesna, is a synthetic compound used as a chemoprotective agent in cancer treatment. It is a sulfhydryl compound that has been shown to protect against the toxic effects of chemotherapy drugs, particularly ifosfamide and cyclophosphamide.
Mecanismo De Acción
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide acts as a sulfhydryl compound, which means it can donate or accept a sulfur atom. This allows it to react with toxic metabolites of chemotherapy drugs and neutralize them before they can cause damage to healthy tissues and organs. This compound also has antioxidant properties, which further protect against oxidative stress caused by chemotherapy drugs.
Biochemical and Physiological Effects
This compound has been shown to reduce the level of toxic metabolites of ifosfamide and cyclophosphamide in the urine, indicating that it is effective at neutralizing these compounds. It has also been shown to reduce the level of oxidative stress markers in the blood, indicating that it has antioxidant properties. This compound has a short half-life and is rapidly metabolized in the body, which means it has minimal toxic effects on its own.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide is a widely used and well-studied chemoprotective agent, which makes it a valuable tool for laboratory experiments. Its short half-life and rapid metabolism make it easy to administer and remove from the body. However, its effectiveness may vary depending on the specific chemotherapy drugs and dosages used, and it may not be effective for all types of chemotherapy-induced toxicities.
Direcciones Futuras
There are several areas of future research for N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide. One area is the development of new chemoprotective agents that are more effective and have fewer side effects than this compound. Another area is the investigation of the mechanism of action of this compound and how it interacts with chemotherapy drugs at the molecular level. Additionally, there is a need for more clinical trials to determine the optimal dosages and administration schedules of this compound for different chemotherapy regimens and patient populations. Finally, the potential use of this compound in combination with other chemoprotective agents or immunotherapy drugs should be explored.
Métodos De Síntesis
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide is synthesized from 2,4-dimethylthiazole, 4-fluoro-3-methoxybenzenesulfonyl chloride, and ethanolamine. The reaction takes place in a solvent such as acetonitrile or dimethylformamide and is catalyzed by a base such as triethylamine. The product is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide has been extensively studied for its chemoprotective effects in cancer treatment. It is used to prevent or reduce the toxic side effects of chemotherapy drugs on healthy tissues and organs. This compound has been shown to reduce the incidence and severity of hemorrhagic cystitis, a common side effect of ifosfamide and cyclophosphamide. It has also been shown to protect against the nephrotoxicity and neurotoxicity of cisplatin and carboplatin.
Propiedades
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3S2/c1-9-14(21-10(2)17-9)6-7-16-22(18,19)11-4-5-12(15)13(8-11)20-3/h4-5,8,16H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLUKIATFYBRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC(=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[3-[(3-Chloro-2-fluorophenyl)methylamino]phenyl]methyl]piperidin-4-ol](/img/structure/B7634038.png)
![2-(4-hydroxyphenyl)-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B7634042.png)
![2-(4-hydroxyphenyl)-N-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B7634046.png)
![5-chloro-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-methylthiophene-2-sulfonamide](/img/structure/B7634057.png)
![2-[[Methyl-[6-(2-methylimidazol-1-yl)pyrazin-2-yl]amino]methyl]phenol](/img/structure/B7634064.png)

![6-Chloro-3'-[2-(oxolan-2-yl)ethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7634086.png)
![4-fluoro-3-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7634087.png)

![2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7634094.png)
![5-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-3-propyl-1,2,4-oxadiazole](/img/structure/B7634099.png)

![8-Chloro-4-[[1-(pyridin-3-ylmethyl)triazol-4-yl]methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7634124.png)
![4-fluoro-3-methoxy-N-[2-(6-methylpyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B7634139.png)